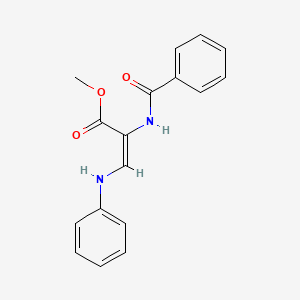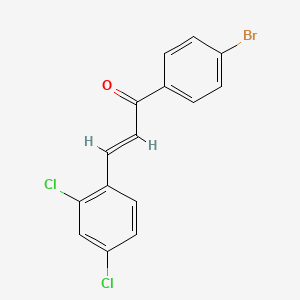![molecular formula C13H11Cl2NO2 B7785866 2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785866.png)
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione involves several steps, each requiring specific conditions to ensure the desired product is obtained. The primary synthetic route includes the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Typical reaction conditions involve the use of catalysts, solvents, and temperature control to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and purity. Industrial methods also incorporate purification steps such as distillation, crystallization, and chromatography to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of new compounds with altered functional groups.
Applications De Recherche Scientifique
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The precise pathways involved depend on the specific application and context of its use.
Propriétés
IUPAC Name |
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-5-11(10(15)6-8)16-7-9-12(17)2-1-3-13(9)18/h4-7,16H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZNWSGJVVIXFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNC2=C(C=C(C=C2)Cl)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNC2=C(C=C(C=C2)Cl)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4Z)-3-(methoxymethyl)-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785785.png)
![(4Z)-3-(methoxymethyl)-4-[(morpholin-4-ylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785789.png)
![(4Z)-3-(methoxymethyl)-4-[(pyridin-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785796.png)
![2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B7785808.png)
![4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B7785813.png)

![ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate](/img/structure/B7785824.png)
![(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785831.png)
![(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B7785838.png)

![2-[(3,4-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785856.png)
![2-[(2,3-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785862.png)
![2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid](/img/structure/B7785872.png)
![(4Z)-4-[(pyridin-3-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785878.png)
